molecular formula C22H22N6O3 B13430105 N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib

N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib

Cat. No.: B13430105
M. Wt: 418.4 g/mol
InChI Key: ATPTZNLODHWRSW-UHFFFAOYSA-N
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Description

N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is a synthetic compound that belongs to the class of nitrosamines. It is structurally related to osimertinib, a well-known tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The modification in its structure involves the removal of the dimethylaminoethyl group and the addition of a nitro group, which potentially alters its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves several steps:

    Starting Material: The synthesis begins with the precursor molecule, which is a derivative of osimertinib.

    N-Methylation: The precursor undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.

    Desacryloylation: The final step involves the removal of the acryloyl group through hydrolysis or reduction reactions.

Industrial Production Methods

In an industrial setting, the production of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and nitrosonium intermediates.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products

    Oxidation: Formation of nitroso and nitrosonium compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular pathways and its interaction with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to osimertinib.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves its interaction with specific molecular targets, such as tyrosine kinases. The nitro group may enhance its binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: A simple nitrosamine with hepatotoxic and carcinogenic properties.

    N-Nitrosodiethylamine: Another nitrosamine known for its carcinogenic effects.

    N-Nitrosodiisopropylamine: Similar in structure and function, with potential toxicological effects.

Uniqueness

N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is unique due to its structural modification from osimertinib, which may confer distinct biological activities and therapeutic potential. The presence of the nitro group and the removal of the acryloyl group differentiate it from other nitrosamines and related compounds.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine

InChI

InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25)

InChI Key

ATPTZNLODHWRSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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